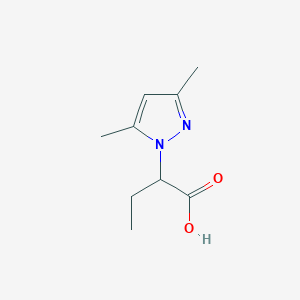

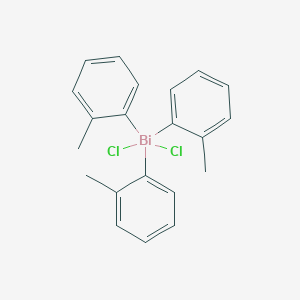

2,3-二氯-6-氟苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various substituted benzonitriles, including those with halogen substituents such as fluorine, has been a subject of interest in recent research. For instance, the synthesis of 2-aryloxybenzonitriles through the condensation of 2-fluorobenzonitriles with phenoxides has been demonstrated, leading to the formation of xanthone-iminium triflates. These compounds exhibit resistance to hydrolysis of the C=N bond, although they can be converted to xanthones under strong acidic conditions . Similarly, the synthesis of 2,4-dibromo-5-fluorobenzonitrile has been achieved with a notable yield of 81.5%, which is significant for the production of fluoroquinolone intermediates . Additionally, the synthesis of 3-fluoro-4-methylbenzonitrile has been reported using ortho-toluidine as a starting material, involving a sequence of nitrification, diazotization, fluorination, and redox reactions, with a noteworthy productivity of 48% .

Molecular Structure Analysis

The molecular structure of substituted benzonitriles can be complex and is often determined using techniques such as X-ray crystallography. For example, the crystal structure of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was elucidated to confirm the Z-configuration of the olefinic bond and to obtain detailed conformational information about the molecule . This type of structural analysis is crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry.

Chemical Reactions Analysis

Substituted benzonitriles can undergo a variety of chemical reactions, making them versatile intermediates in organic synthesis. The reactivity of the nitrile group, in particular, is of great importance, as it can participate in C-C bond formation reactions. Deprotonation of the α-carbon and subsequent alkylation is a notable transformation that can lead to biologically active heterocycles . The ability to introduce fluorine atoms into these molecules is especially valuable, given the prominence of fluorinated compounds in pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzonitriles, such as 2,3-dichloro-6-fluorobenzonitrile, are influenced by the nature and position of the substituents on the aromatic ring. For example, the presence of electron-withdrawing groups like nitro or cyano can affect the electron density of the ring and thus the chemical shift observed in proton magnetic resonance (NMR) spectra. The study of 2-fluoro-5-nitrobenzonitrile and its derivatives provided insights into the influence of the ortho nitro group on the aromatic nucleus, as evidenced by NMR spectroscopy . These properties are essential for understanding the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.

科学研究应用

结构和电子性质

对氟苯甲腈(包括与 2,3-二氯-6-氟苯甲腈 相似的化合物)的结构和电子性质的研究,突出了了解其能量、结构和电子特征的重要性。研究重点关注标准摩尔生成焓、蒸汽压以及气相生成焓、碱性、质子和电子亲和力以及绝热电离焓的理论估计。此类研究对于评估这些化合物在各个科学领域的电子效应和潜在应用至关重要 (里贝罗·达席尔瓦、蒙特、罗查和西马斯,2012)。

合成和转化

为与 2,3-二氯-6-氟苯甲腈 在结构上相关的化合物(例如 2-溴-3-氟苯甲腈)开发可扩展的合成方法,展示了卤代硼化反应的多功能性。这些方法对于轻松生成各种芳基卤化物至关重要,展示了在材料科学和有机合成中进行各种化学转化和应用的潜力 (斯祖米加拉、德文、戈蒂埃和沃兰特,2004)。

电子跃迁和光谱学

将光声光谱应用于研究氟苯甲腈中的电子跃迁(包括与 2,3-二氯-6-氟苯甲腈 相关的异构体),提供了对其 π-π* 跃迁的见解。这项研究有助于更深入地了解此类化合物的电子性质,这对于它们在光物理和光化学技术中的潜在应用至关重要 (拉穆、拉奥和桑塔玛,1993)。

分子结构分析

通过傅里叶变换微波光谱学研究氟代苯甲腈(包括与 2,3-二氯-6-氟苯甲腈 在结构上类似的苯甲腈)的基态旋转光谱,可以丰富我们对氟化对分子几何形状影响的理解。这项知识对于探索将这些化合物用于先进材料科学和分子工程至关重要 (卡梅、孙、梁和范温加登,2015)。

安全和危害

属性

IUPAC Name |

2,3-dichloro-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISOOQLALMAJRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396135 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-fluorobenzonitrile | |

CAS RN |

79544-26-6 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)